molecular formula C19H20N2O5S B6491675 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 941995-01-3

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide

Cat. No. B6491675
CAS RN: 941995-01-3
M. Wt: 388.4 g/mol
InChI Key: ZLJWZKDPNJNMKG-UHFFFAOYSA-N
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Description

“N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide” is a sulfonamide derivative . Sulfonamides are a group of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiprotozoal, antithyroid, anti-inflammatory, and antihypertensive properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride in an aqueous alkaline medium to yield the sulfonamide, which is then further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of synthesized derivatives are typically confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

The synthesized molecules have been studied for their possible therapeutic effects on diseases such as Alzheimer’s . They have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .

Scientific Research Applications

Neurodegenerative Disorders and Alzheimer’s Disease

Given the benzodioxane moiety’s pharmacophore properties, there’s potential for applications related to neurodegenerative disorders:

Nonlinear Optical (NLO) Properties

The compound’s structure also holds promise for nonlinear optical applications:

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, sulfonamides in general are known to inhibit bacterial growth and multiplication by blocking the folate synthetase enzyme, thus impeding folic acid synthesis .

Safety and Hazards

Sulfonamides are generally well-tolerated, but in higher doses, they may cause nausea, vomiting, and abdominal irritation .

Future Directions

The potential of sulfonamides and their derivatives in treating various diseases is a promising area of research. Further studies could focus on optimizing the synthesis process, exploring their potential therapeutic effects on various diseases, and assessing their safety and efficacy in clinical trials .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13-2-5-16(6-3-13)27(23,24)20-14-10-19(22)21(12-14)15-4-7-17-18(11-15)26-9-8-25-17/h2-7,11,14,20H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWZKDPNJNMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide

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